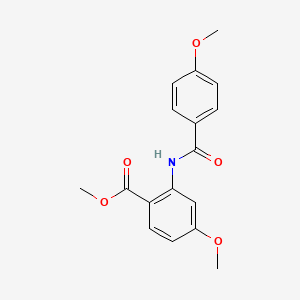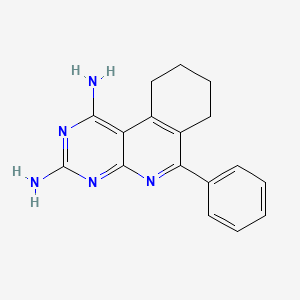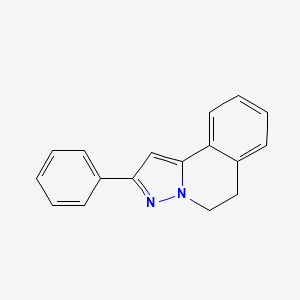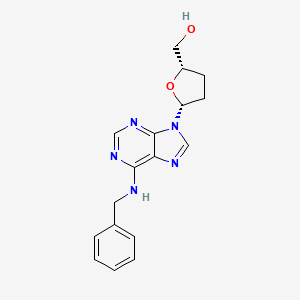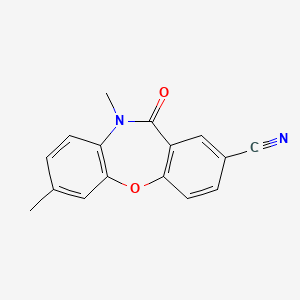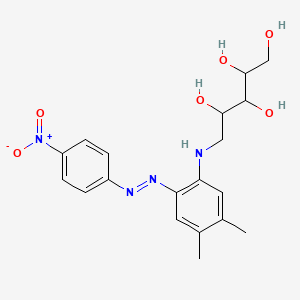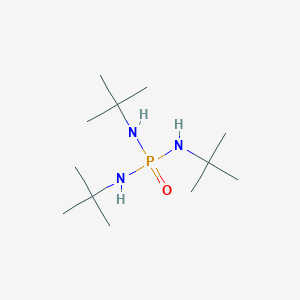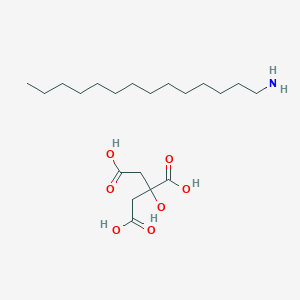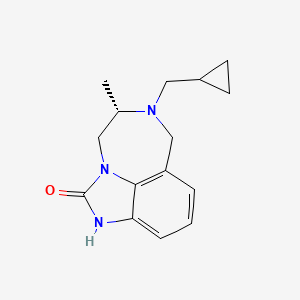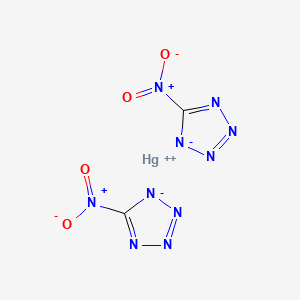
1H-Tetrazole, 5-nitro-, mercury(2+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 5-nitro-, mercury(2+) salt is a compound that combines the structural features of tetrazoles and mercury salts. Tetrazoles are synthetic organic heterocyclic compounds with a five-membered ring containing four nitrogen atoms and one carbon atom. The addition of a nitro group at the 5-position and the formation of a mercury(2+) salt make this compound unique. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 1H-Tetrazole, 5-nitro-, mercury(2+) salt typically involves the following steps:
Synthesis of 5-nitro-1H-tetrazole: This can be achieved through the reaction of sodium azide with nitriles in the presence of catalysts such as zinc salts.
Formation of mercury(2+) salt: The 5-nitro-1H-tetrazole is then reacted with a mercury(2+) salt, such as mercury(II) chloride, under controlled conditions to form the desired compound.
Industrial production methods may involve the use of microwave-assisted synthesis or heterogeneous catalysts to improve yield and efficiency .
Chemical Reactions Analysis
1H-Tetrazole, 5-nitro-, mercury(2+) salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include sodium azide, zinc salts, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Tetrazole, 5-nitro-, mercury(2+) salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-nitro-, mercury(2+) salt involves its interaction with molecular targets through coordination bonds. The mercury(2+) ion can form stable complexes with various ligands, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can affect the compound’s biological activity and its ability to act as a catalyst in chemical reactions .
Comparison with Similar Compounds
1H-Tetrazole, 5-nitro-, mercury(2+) salt can be compared with other similar compounds, such as:
1H-Tetrazole, 5-nitro-: Lacks the mercury(2+) ion, making it less effective in coordination chemistry.
Mercury(2+) salts: Without the tetrazole ring, these compounds do not have the same bioisosteric properties.
Other tetrazole derivatives: Compounds like 1-phenyl-1H-tetrazole-5-thiol have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of a high nitrogen content tetrazole ring with a mercury(2+) ion, providing distinct chemical and biological properties .
Properties
CAS No. |
60345-95-1 |
|---|---|
Molecular Formula |
C2HgN10O4 |
Molecular Weight |
428.68 g/mol |
IUPAC Name |
mercury(2+);5-nitro-1,2,3-triaza-4-azanidacyclopenta-2,5-diene |
InChI |
InChI=1S/2CN5O2.Hg/c2*7-6(8)1-2-4-5-3-1;/q2*-1;+2 |
InChI Key |
GJRZJLOUROYOEO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=N[N-]1)[N+](=O)[O-].C1(=NN=N[N-]1)[N+](=O)[O-].[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


